molecular formula C8H15N3O3 B12802957 N-(Carbamoylcarbamoyl)-2-ethyl-butanamide CAS No. 82845-34-9

N-(Carbamoylcarbamoyl)-2-ethyl-butanamide

Cat. No.: B12802957
CAS No.: 82845-34-9
M. Wt: 201.22 g/mol
InChI Key: VNWJSMHISFGJBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Carbamoylcarbamoyl)-2-ethyl-butanamide is an organic compound that belongs to the class of carbamoyl derivatives This compound is characterized by the presence of two carbamoyl groups attached to a 2-ethyl-butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Carbamoylcarbamoyl)-2-ethyl-butanamide can be achieved through several methods. One common approach involves the reaction of 2-ethyl-butanamide with phosgene to form the corresponding carbamoyl chloride intermediate. This intermediate is then reacted with ammonia or an amine to yield the final product. The reaction conditions typically involve low temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate catalysts to enhance reaction rates and selectivity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(Carbamoylcarbamoyl)-2-ethyl-butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the carbamoyl groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(hydroxycarbamoyl)-2-ethyl-butanamide, while reduction can produce N-(aminocarbamoyl)-2-ethyl-butanamide.

Scientific Research Applications

N-(Carbamoylcarbamoyl)-2-ethyl-butanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving dysregulated carbamoyl metabolism.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(Carbamoylcarbamoyl)-2-ethyl-butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in carbamoyl metabolism, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(Carbamoylcarbamoyl)-2-methyl-butanamide
  • N-(Carbamoylcarbamoyl)-2-propyl-butanamide
  • N-(Carbamoylcarbamoyl)-2-ethyl-pentanamide

Uniqueness

N-(Carbamoylcarbamoyl)-2-ethyl-butanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

82845-34-9

Molecular Formula

C8H15N3O3

Molecular Weight

201.22 g/mol

IUPAC Name

N-(carbamoylcarbamoyl)-2-ethylbutanamide

InChI

InChI=1S/C8H15N3O3/c1-3-5(4-2)6(12)10-8(14)11-7(9)13/h5H,3-4H2,1-2H3,(H4,9,10,11,12,13,14)

InChI Key

VNWJSMHISFGJBS-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC(=O)NC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.